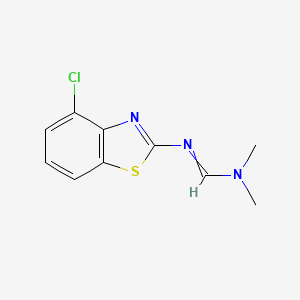![molecular formula C34H66S2 B14317721 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene CAS No. 112141-25-0](/img/structure/B14317721.png)
17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene: is an organic compound characterized by the presence of two heptadecene chains linked by a disulfide bond. This compound is notable for its unique structure, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene typically involves the reaction of heptadec-1-ene with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiols.
Substitution: The compound can participate in substitution reactions where one of the heptadecene chains is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different substituents replacing one of the heptadecene chains.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of disulfide bonds in biological systems. It may also serve as a model compound for understanding the behavior of similar structures in proteins.
Medicine: Potential applications in medicine include the development of new drugs that target specific pathways involving disulfide bonds. The compound’s ability to undergo redox reactions makes it a candidate for therapeutic agents that modulate oxidative stress.
Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers with enhanced stability or reactivity.
Mecanismo De Acción
The compound exerts its effects primarily through the disulfide bond, which can undergo redox reactions. These reactions can modulate the activity of enzymes and other proteins by altering their structure and function. The molecular targets include proteins with cysteine residues that can form disulfide bonds.
Comparación Con Compuestos Similares
1-Heptadecene: A simple alkene with a similar carbon chain length but lacking the disulfide bond.
(Z)-3-(Heptadec-10-en-1-yl)phenol: A compound with a similar carbon chain but different functional groups.
Uniqueness: The presence of the disulfide bond in 17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene distinguishes it from other similar compounds
Propiedades
Número CAS |
112141-25-0 |
|---|---|
Fórmula molecular |
C34H66S2 |
Peso molecular |
539.0 g/mol |
Nombre IUPAC |
17-(heptadec-16-enyldisulfanyl)heptadec-1-ene |
InChI |
InChI=1S/C34H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2 |
Clave InChI |
JHWGLLDXDNKSBS-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


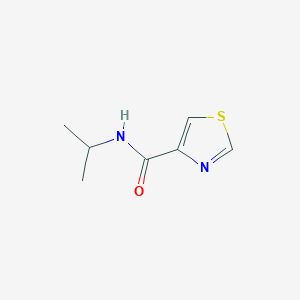
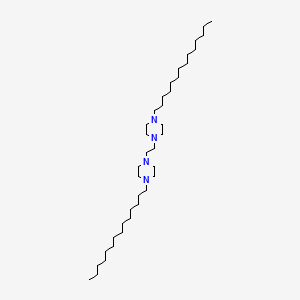
![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)

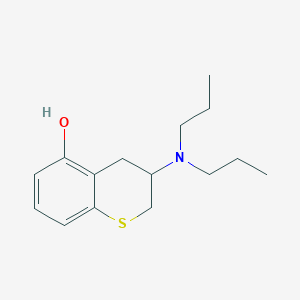
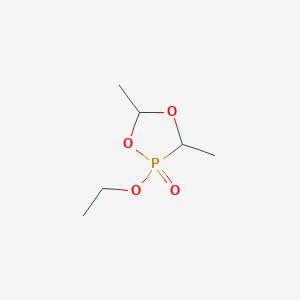
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
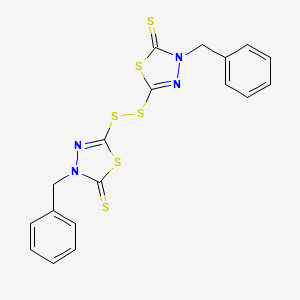

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
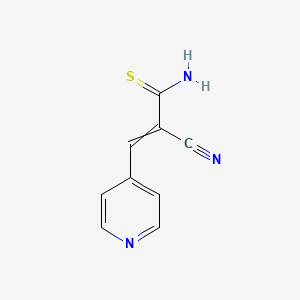
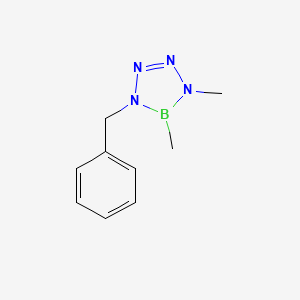
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
